2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the displacement of a nitro group on a benzene ring by a weak nucleophile . In another example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .Molecular Structure Analysis
The molecular structure of similar compounds often involves a piperazine ring, which can adopt a chair conformation. The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis
Intramolecular C-H⋯O and N—H⋯N interactions occur in similar compounds . In the crystal, the water molecule links the molecules into chains through O-H⋯N hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve high aqueous solubility and significant oral absorption . The molecular weight of a similar compound, 2-PHENOXY-N-PYRIDIN-4-YL-ACETAMIDE, is 228.253 .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds closely related to 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide has focused on their synthesis and the exploration of their chemical properties. For instance, the synthesis of related piperazin-1-yl pyrimidin-5-yl acetamides and their derivatives has been documented, highlighting methodologies like the Whol Ziegler reaction and aminolysis to study their potential effects on memory in mice (Li Ming-zhu, 2008). These methodologies offer a foundation for synthesizing and exploring the properties of the specific compound .
Biological Activities and Potential Therapeutic Uses
Several studies have outlined the antimicrobial, anti-inflammatory, analgesic, and enzyme inhibition activities of compounds structurally related to this compound. For example, antimicrobial activity against various bacterial and fungal strains was observed in pyrimidinone and oxazinone derivatives (A. Hossan et al., 2012). Additionally, novel benzodifuranyl derivatives were synthesized for their potential anti-inflammatory and analgesic properties, showing significant inhibition of COX enzymes and pain relief effects (A. Abu‐Hashem et al., 2020).
Furthermore, the discovery of a clinical candidate, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, highlights the potential of such compounds in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(16-29-18-6-2-1-3-7-18)25-17-14-23-21(24-15-17)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBKAFBSBPCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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